molecular formula C15H16N2O4 B3032831 5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione CAS No. 55118-86-0

5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione

Cat. No.: B3032831
CAS No.: 55118-86-0
M. Wt: 288.30
InChI Key: RAQMSZPQFHPTHX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione is a β-diketone derivative featuring a 4-nitrophenylaminomethylene substituent at the 2-position of the cyclohexane-1,3-dione core. Its synthesis typically involves condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and nitro-substituted aromatic amines . The compound’s nitro group confers strong electron-withdrawing properties, influencing its electronic structure, reactivity, and biological interactions.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-nitrophenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-3-5-11(6-4-10)17(20)21/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMSZPQFHPTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-nitroaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.

Biology

Research indicates that 5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, including both methicillin-resistant and susceptible strains of Staphylococcus aureus and Escherichia coli. For example, derivatives of similar compounds demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, suggesting potential for development as antibacterial agents .

Medicine

The compound is being investigated for its potential use in drug development due to its unique structural features that may allow it to interact with specific molecular targets in biological systems. The mechanism of action involves binding to specific receptors and modulating their activity, which could lead to various therapeutic effects .

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its unique chemical structure makes it suitable for creating colorants with specific properties.

The uniqueness of this compound lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to similar compounds.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The compound’s unique structure allows it to bind to specific receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of cyclohexane-1,3-dione derivatives are highly dependent on the substituents attached to the aromatic ring. Key comparisons include:

Nitro Group Positional Isomers
  • 5,5-Dimethyl-2-(((3-nitrophenyl)amino)methylene)cyclohexane-1,3-dione (): The 3-nitro isomer differs in the nitro group’s position on the phenyl ring.
  • 5,5-Dimethyl-2-(((2-hydroxy-4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione (): The addition of a hydroxyl group at the 2-position introduces hydrogen-bonding capacity, which may enhance solubility and target affinity compared to the purely nitro-substituted derivative.
Hydrazone vs. Enamine Derivatives
  • 5,5-Dimethyl-2-(4-nitrophenylhydrazono)cyclohexane-1,3-dione (, Compound 3c): Replacing the aminomethylene group with a hydrazone linker (-NH-N=) modifies the compound’s tautomeric behavior and stability.
Trifluoromethyl and Halogen-Substituted Derivatives
  • 5,5-Dimethyl-2-(2-(trifluoromethyl)phenylhydrazono)cyclohexane-1,3-dione (): The trifluoromethyl group enhances lipophilicity and metabolic stability. This compound demonstrated superior anti-COX-2 activity (IC₅₀ = 1.2 µM) compared to its 4-fluoro analog (IC₅₀ = 2.8 µM), highlighting the impact of electron-withdrawing groups on enzyme inhibition .
  • 2-(2-(4-Bromophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione (): The bromine substituent contributes to halogen bonding, which may improve interactions with hydrophobic protein pockets. This compound showed anticancer activity against the MDA-MB-231 cell line .
Antimicrobial Activity
  • 2-(((2-Hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (): This analog displayed potent antimycobacterial activity against Mycobacterium tuberculosis (MIC = 2.5 µg/mL), comparable to first-line drugs like isoniazid. The hydroxyl group likely enhances solubility and target engagement .
Anti-Inflammatory and COX-2 Inhibition
  • 5,5-Dimethyl-2-(2-(trifluoromethyl)phenylhydrazono)cyclohexane-1,3-dione (): Demonstrated significant COX-2 inhibition (ΔG = −9.2 kcal/mol in molecular docking) due to favorable interactions with the enzyme’s active site, outperforming analogs with weaker electron-withdrawing groups .

Physicochemical and ADMET Properties

A summary of key parameters from SwissADME predictions ():

Property Target Compound (4-Nitrophenyl) 3-Nitrophenyl Isomer () 2-Hydroxy-4-Nitrophenyl Derivative ()
Molecular Weight (g/mol) 299.33 299.33 315.34
LogP (Lipophilicity) 2.8 2.7 2.1
Water Solubility (LogS) −3.5 −3.4 −2.9
H-Bond Donors/Acceptors 1/5 1/5 2/6
Bioavailability Score 0.55 0.55 0.60

Structural and Crystallographic Insights

  • Crystal Structure of (E)-5,5-Dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione (): X-ray analysis revealed a monoclinic crystal system (P21/n) with a planar cyclohexane-1,3-dione core and a dihedral angle of 15.2° between the nitro group and the aromatic ring. This geometry facilitates π-π stacking interactions in solid-state packing .

Biological Activity

5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione (commonly known as Aurora KA-3849) is an organic compound with the molecular formula C15H16N2O4. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a nitrophenyl group and an amino methylene group. Its unique structure contributes to its diverse biological activities. Key properties include:

PropertyValue
Molecular FormulaC15H16N2O4
Molecular Weight288.3 g/mol
Density1.35 g/cm³
Boiling Point453.7 ± 45.0 °C
pKa-5.18 ± 0.40

Synthesis

The synthesis of this compound typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-nitroaniline under reflux conditions using solvents like ethanol or methanol. The purification process often includes recrystallization or chromatography to achieve high yields .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus (both methicillin-resistant and susceptible strains)
  • Escherichia coli

For instance, one study reported that derivatives of similar compounds demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, suggesting potential for further development as antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The nitrophenyl group is believed to play a crucial role in these biological interactions by modulating enzyme activity and influencing signaling pathways related to cell growth and survival .

The mechanism of action for this compound is thought to involve:

  • Enzyme Interaction : The nitrophenyl group can interact with various enzymes, leading to inhibition or activation of biochemical pathways.
  • Receptor Binding : Its unique structure allows it to bind to specific receptors, modulating their activity and resulting in various biological effects.

Case Studies

Several case studies have been published detailing the biological activities of this compound:

  • Antibacterial Efficacy : A study focused on the antibacterial activity of various derivatives found that modifications in the nitrophenyl group significantly enhanced activity against resistant bacterial strains .
  • Anticancer Research : Another investigation evaluated the effects of this compound on cancer cell lines, demonstrating a dose-dependent inhibition of cell growth alongside increased apoptosis markers .

Q & A

Q. What assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer : Nitroreductase inhibition can be measured via NADPH consumption assays. For kinase targets, fluorescence-based ADP-Glo™ assays quantify ATPase activity. IC50 values are derived from dose-response curves, with positive controls (e.g., staurosporine for kinases) ensuring validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione
Reactant of Route 2
5,5-Dimethyl-2-(((4-nitrophenyl)amino)methylene)cyclohexane-1,3-dione

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